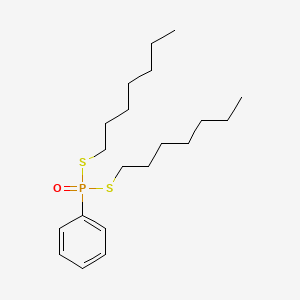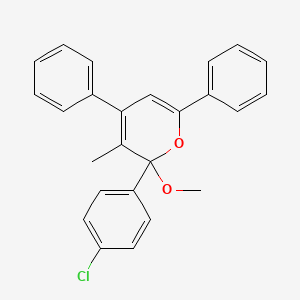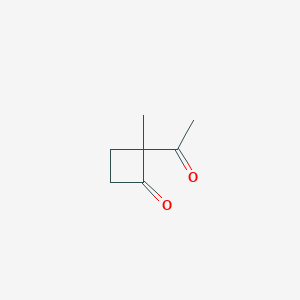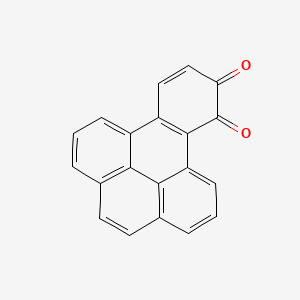![molecular formula C23H18NP B14423267 N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 82505-84-8](/img/structure/B14423267.png)
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a phosphanyl group attached to a butadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of diphenylphosphine with a butadiyne derivative. One common method is the oxidative acetylene coupling, where the butadiyne backbone is formed through the reaction of acetylene with a suitable oxidizing agent . The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Various reduced phosphine compounds.
Substitution: Halogenated aromatic derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mecanismo De Acción
The mechanism by which N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphanyl group acts as a ligand, coordinating with metal atoms to form complexes that facilitate various chemical transformations. The butadiyne backbone provides rigidity and electronic properties that enhance the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphanyl group.
1,4-Diphenylbutadiyne: Lacks the phosphanyl group but shares the butadiyne backbone.
Uniqueness
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and material science applications where specific ligand properties are required.
Propiedades
| 82505-84-8 | |
Fórmula molecular |
C23H18NP |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(4-diphenylphosphanylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NP/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
Clave InChI |
SXUNBTDGFHESFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C#CC#CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)



![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)

